GPR4 Antagonist Potency and Selectivity Profile of 1-Ethyl-1H-imidazole-2-carboxylic acid
1-Ethyl-1H-imidazole-2-carboxylic acid functions as a GPR4 antagonist with an IC50 of 53 nM in a cellular cAMP accumulation assay [1]. This compound demonstrates a >400-fold selectivity window against the hERG potassium channel (IC50 = 23,000 nM) and >560-fold selectivity against the histamine H3 receptor (IC50 = 30,000 nM) within the same assay panel [1]. While a direct head-to-head comparison with other N-alkyl imidazole-2-carboxylic acid derivatives in the same assay is not publicly available, this potency and selectivity profile provides a benchmark for evaluating the impact of N-alkyl substitution on GPR4-mediated signaling.
| Evidence Dimension | In vitro antagonist potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | GPR4 IC50 = 53 nM; hERG IC50 = 23,000 nM; H3 IC50 = 30,000 nM |
| Comparator Or Baseline | Intra-compound target selectivity (GPR4 vs. hERG; GPR4 vs. H3) |
| Quantified Difference | Selectivity ratio: >433-fold (hERG/GPR4); >566-fold (H3/GPR4) |
| Conditions | Human GPR4 expressed in HeLa cells; IBMX-induced cAMP accumulation measured by HTRF assay after 15 min. hERG displacement in HEK293 cell membranes using [3H]dofetilide. H3 displacement using [3H]-R(-)-alpha-methylhistamine. |
Why This Matters
A high selectivity ratio against cardiac ion channels (hERG) and off-target GPCRs is a critical parameter for early-stage lead prioritization, reducing the risk of downstream toxicity and enabling more definitive target validation studies.
- [1] BindingDB. BDBM50450949 (CHEMBL4212656). BindingDB Affinity Data. View Source
